molecular formula C14H13NO B586285 Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone CAS No. 113502-55-9

Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

Cat. No. B586285
CAS RN: 113502-55-9
M. Wt: 211.264
InChI Key: DHUITNLXEMJSMU-UHFFFAOYSA-N
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Description

Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, commonly known as Phenylpyrrolidone, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile molecule that can be used as a starting material in a variety of synthetic pathways. The phenyl ring of Phenylpyrrolidone provides a stable framework for the attachment of other functional groups, while the pyrrolidone ring provides a reactive site for nucleophilic substitution and addition reactions.

Scientific Research Applications

Antimicrobial Activity Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone and its derivatives have been explored for their antimicrobial properties. A study by Kumar et al. (2012) synthesized a series of compounds structurally related to this compound, demonstrating good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was associated with high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Synthesis and Biological Evaluation Further research into the synthesis and biological evaluation of pyrazole derivatives, including those similar to this compound, has been conducted. Swarnkar et al. (2014) employed microwave-assisted synthesis for such derivatives, evaluating their antibacterial and antifungal activities. This approach highlighted the potential of these compounds in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).

Chemical Structure and Mechanistic Insights The structural and mechanistic insights into compounds similar to this compound have been investigated. Anga et al. (2014) synthesized and analyzed the structure of related compounds, providing valuable information on the condensation reactions and the stabilization energy of intermolecular hydrogen bonding, which is crucial for the formation and stability of these compounds (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).

properties

IUPAC Name

6,7-dihydro-5H-pyrrolizin-3-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(11-5-2-1-3-6-11)13-9-8-12-7-4-10-15(12)13/h1-3,5-6,8-9H,4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUITNLXEMJSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(N2C1)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150430
Record name Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113502-55-9
Record name Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113502559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL(2,3-DIHYDRO-1H-PYRROLIZIN-5-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0MT6TTH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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